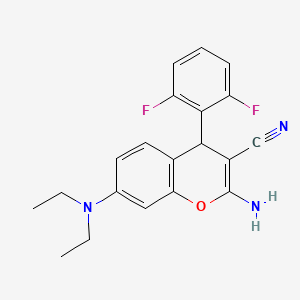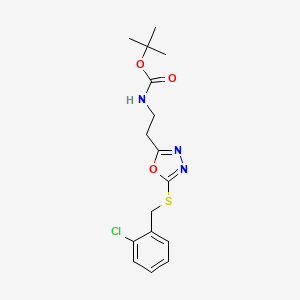
2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Addition of the Diethylamino Group: This step may involve alkylation reactions using diethylamine and appropriate alkylating agents.
Incorporation of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions using cyanide salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive chromenes.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromen-3-yl cyanide: Lacks the diethylamino and difluorophenyl groups.
7-(diethylamino)-4H-chromen-3-yl cyanide: Lacks the amino and difluorophenyl groups.
4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide: Lacks the amino and diethylamino groups.
Uniqueness
2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromen-3-yl cyanide is unique due to the presence of all three functional groups (amino, diethylamino, and difluorophenyl) on the chromene core. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19F2N3O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-amino-7-(diethylamino)-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H19F2N3O/c1-3-25(4-2)12-8-9-13-17(10-12)26-20(24)14(11-23)18(13)19-15(21)6-5-7-16(19)22/h5-10,18H,3-4,24H2,1-2H3 |
InChI Key |
FPWAWVBGNYFOMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-benzoylimino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467264.png)
![Ethyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate](/img/structure/B11467271.png)
![6-cyclopentyl-1-(4-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11467274.png)
![2-Chloro-1,4-dihydroxy-3-[(2-methylpropyl)amino]anthracene-9,10-dione](/img/structure/B11467275.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467280.png)
![2-chloro-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide](/img/structure/B11467287.png)
![2,3,3-Tricyano-2',2'-diethoxy-1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carboxamide](/img/structure/B11467301.png)
![ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467303.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11467320.png)

![7-(2-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11467330.png)
![5-(4-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B11467335.png)
![(S)-2-[5-(4-Methyl-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11467343.png)
![1-(tert-butyl)-4-(4-fluorophenyl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11467350.png)
